molecular formula C6H11NO2 B1619962 5-Methylpyrrolidine-2-carboxylic acid CAS No. 89531-37-3

5-Methylpyrrolidine-2-carboxylic acid

Cat. No. B1619962
CAS RN: 89531-37-3
M. Wt: 129.16 g/mol
InChI Key: YNSYWEFVEIFJPZ-UHFFFAOYSA-N
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Description

5-Methylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 5-Methylpyrrolidine-2-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Carboxylic acids, like 5-Methylpyrrolidine-2-carboxylic acid, can undergo a variety of chemical reactions. These include nucleophilic addition to aldehydes and ketones, and nucleophilic substitution of RCOZ (Z = Leaving Group) where carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .

Scientific Research Applications

Isolation and Synthesis

  • Isolation from Marine Sources : 5-Methylpyrrolidine-2-carboxylic acid was isolated from the organic extracts of the sponge Cliona tenuis. Its structure and stereochemistry were characterized and confirmed by total synthesis (Castellanos et al., 2006).

Synthesis Methods

  • Synthesis of Derivatives via Michael Addition Reactions : This compound has been synthesized with high enantiomeric purity using organocatalytic enantioselective Michael addition reactions, demonstrating its potential for creating specialized derivatives (Yin, Garifullina & Tanaka, 2017).
  • Microwave-Assisted Synthesis for Antimicrobial Activity : Microwave-assisted synthesis methods have been developed for derivatives of 5-Methylpyrrolidine-2-carboxylic acid, showing potential for antimicrobial applications (Sreekanth & Jha, 2020).

Analytical Applications

  • Derivatization Reagents for Carboxylic Acids and Amines : Derivatives of 5-Methylpyrrolidine-2-carboxylic acid have been found effective as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (Morita & Konishi, 2002).

Catalytic Applications

  • Copper-Catalyzed N-Arylation of Amides : A derivative of this compound, (S)-N-methylpyrrolidine-2-carboxylate, has been used as an efficient ligand in the copper-catalyzed N-arylation of amides, showcasing its utility in organic synthesis (Wang et al., 2010).

Spectroscopic Analysis

  • Spectroscopic and Theoretical Analysis : 5-Methylpyrrolidine-2-carboxylic acid derivatives have been characterized using various spectroscopic methods and computational methods, providing insights into their structural and electronic properties (Devi et al., 2018).

Future Directions

Pyrrolidine derivatives, including 5-Methylpyrrolidine-2-carboxylic acid, have been widely used in drug discovery due to their versatile scaffold. They are expected to continue playing a significant role in the design of new compounds with different biological profiles .

properties

IUPAC Name

5-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSYWEFVEIFJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328276
Record name 5-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrrolidine-2-carboxylic acid

CAS RN

89531-37-3
Record name 5-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2S,5S)-1-(S)-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(methoxycarbonylamino)acetyl)-5-methylpyrrolidine-2-carboxylic acid was synthesized in a similar manner as Intermediate 4 substituting (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid with (S)-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(methoxycarbonylamino)acetic acid. 1H NMR (400 MHz, Chloroform-d) δ 5.33-5.16 (m, 1H), 4.70-4.59 (m, 1H), 4.54 (t, 1H), 4.34-4.19 (m, 2H), 4.12 (q, 1H), 3.78-3.70 (m, 1H), 3.67 (s, 3H), 2.37-2.17 (m, 3H), 2.15-2.07 (m, 1H), 2.04 (s, 1H), 1.84-1.73 (m, 1H), 1.82-1.43 (m, 3H), 1.32 (d, 3H), 1.26 (d, 4H), 1.11 (d, 3H), 0.96 (q, 1H). LCMS-ESI+ calc'd for C17H29N2O6: 357.19. Found: 357.08.

Synthesis routes and methods II

Procedure details

(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate (39.3 mmol, assuming complete conversion from the previous transformation) was suspended in MeOH (200 mL) and aqueous LiOH (1.0 M, 100 mL, 100 mmol) was added. The reaction mixture was stirred o/n, then concentrated under reduced pressure to remove most of the MeOH. The aqueous solution was washed 2× with DCM before being acidified to pH˜1-2 with 10% HCl. The acidic aqueous phase was then extracted 5× with EtOAc. The combined EtOAc extracts were dried over MgSO4 filtered and concentrated under reduced pressure to afford (2S,5S)-1-(S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid (6.89 g, 56% over 2 steps).
Name
(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrrolidine-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
5-Methylpyrrolidine-2-carboxylic acid

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